Conformational Folding Divergence: Type‑I′ β‑Bend vs. Semi‑Extended Poly(Pro) II
X‑ray crystallography directly demonstrates that an isobutyryl‑D‑Pro residue forces a type‑I′ β‑bend conformation, whereas the reference L‑Pro sequence (N‑acetyl‑L‑Pro‑L‑Ala) adopts the semi‑extended poly(Pro) II conformation [1]. This represents a fundamental structural dichotomy relevant to peptidomimetic design.
| Evidence Dimension | Peptide backbone conformation in crystal |
|---|---|
| Target Compound Data | N‑isobutyryl‑D‑Pro‑D‑Ala‑L‑Ala‑OtBu: type‑I′ β‑bend; monoclinic P2(1), a = 6.241(1) Å, b = 9.657(2) Å, c = 19.031(2) Å, β = 93.5(2)°, Z = 2, R = 0.040 |
| Comparator Or Baseline | N‑acetyl‑L‑Pro‑L‑Ala‑NHtBu: semi‑extended poly(Pro) II; orthorhombic P2(1)2(1)2(1), a = 8.950(2) Å, b = 27.772(3) Å, c = 6.887(2) Å, Z = 4, R = 0.043 |
| Quantified Difference | Change from semi‑extended (φ,ψ ≈ −78°, +149°) to folded type‑I′ (φ,ψ ≈ +60°, +40°); different space group, unit cell, and hydrogen‑bonding network |
| Conditions | Single‑crystal X‑ray diffraction at room temperature; refined to R factors of 0.040 and 0.043 respectively |
Why This Matters
Procurement of isobutyryl‑D‑proline is essential when a peptide sequence requires a D‑configured, type‑I′ β‑turn nucleating residue; the L‑enantiomer or N‑acetyl‑L‑Pro cannot replicate this conformational outcome.
- [1] M. Crisma, G. Valle, A. Bianco, F. Formaggio, C. Toniolo, 'Conformational characteristics of the -Pro-Ala- dipeptide sequence', Zeitschrift für Kristallographie, 212(6), 1997, pp. 465–471. View Source
